2-hydroxy-5-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
2-HYDROXY-5-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a benzimidazole moiety linked to a hydroxybenzoic acid structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole core is then reacted with a suitable thiol to introduce the sulfanyl group.
Acylation: The resulting compound is acylated with an appropriate acylating agent to introduce the acetyl group.
Coupling with Hydroxybenzoic Acid: Finally, the acylated benzimidazole derivative is coupled with 2-hydroxy-5-aminobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-HYDROXYBENZIMIDAZOLE: Shares the benzimidazole core but lacks the sulfanyl and acetyl groups.
5-METHYL-1H-BENZIMIDAZOLE: Similar benzimidazole structure with a methyl group.
2-HYDROXY-5-METHYLBENZOIC ACID: Similar hydroxybenzoic acid structure but lacks the benzimidazole moiety.
Uniqueness: 2-HYDROXY-5-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to the combination of the benzimidazole, sulfanyl, and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15N3O4S/c1-9-2-4-12-13(6-9)20-17(19-12)25-8-15(22)18-10-3-5-14(21)11(7-10)16(23)24/h2-7,21H,8H2,1H3,(H,18,22)(H,19,20)(H,23,24) |
InChI Key |
PHCXBHMGAWLUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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